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Compound of Interest

Compound Name: Chavibetol

Cat. No.: B1668573 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chavibetol (2-methoxy-5-prop-2-enylphenol) is a naturally occurring phenylpropanoid found in

the essential oil of various plants, most notably the betel leaf (Piper betle L.)[1][2]. It is a

significant bioactive compound with a range of pharmacological properties, including antiseptic,

anti-inflammatory, and antioxidant activities[1][3][4]. In the field of drug development,

chavibetol is being investigated for its potential anticancer applications, where it may be used

in drug delivery systems to induce programmed cell death in cancer cells[5]. Accurate structural

elucidation and purity assessment are critical for research and development, and Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. These

notes provide detailed ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol

for data acquisition, and an overview of its applications.

NMR Spectral Data Presentation
The ¹H and ¹³C NMR spectral data for chavibetol were acquired in deuterated chloroform

(CDCl₃)[6][7]. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of Chavibetol (400 MHz, CDCl₃)[6][8]
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Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J
Hz)

Integration Assignment

6.84 d 7.9 1H H-5

6.69 d 1.5 1H H-2

6.66 dd 7.9, 1.5 1H H-6

5.96 m - 1H H-8

5.58 s - 1H OH

5.10 m - 2H H-9

3.86 s - 3H OCH₃

3.33 d 6.7 2H H-7

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectral Data of Chavibetol (100 MHz, CDCl₃)[6][8]
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Chemical Shift (δ ppm) Carbon Assignment

146.4 C-3

142.0 C-4

137.7 C-8

131.7 C-1

121.2 C-6

115.8 C-9

114.5 C-5

109.9 C-2

55.9 OCH₃

39.5 C-7

Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of

chavibetol.

2.1. Sample Preparation

Isolation: Chavibetol can be isolated from natural sources, such as the essential oil of

Pimenta pseudocaryophyllus or Piper betle leaves, using techniques like high-performance

liquid chromatography (HPLC)[7][8]. Purity should be confirmed (>98%) by methods such as

Gas Chromatography-Flame Ionization Detection (GC-FID)[7].

Sample Weighing: Accurately weigh approximately 5-10 mg of purified chavibetol.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.
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Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by

bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw

technique to remove dissolved oxygen, which can interfere with NMR measurements.

2.2. NMR Data Acquisition

The following parameters are based on a typical 400 MHz NMR spectrometer, such as a

Bruker Avance III[7][8].

¹H NMR Spectroscopy:

Spectrometer: Bruker Avance III or equivalent

Frequency: 400 MHz

Solvent: CDCl₃

Temperature: 296 K (23 °C)[9]

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems)[9]

Spectral Width: 10,000 Hz (approx. 25 ppm)[9]

Acquisition Time: ~3.3 seconds[9]

Relaxation Delay (D1): 1.0 - 5.0 seconds

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio[9]

¹³C NMR Spectroscopy:

Spectrometer: Bruker Avance III or equivalent

Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 296 K (23 °C)
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Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

Spectral Width: 25,000 Hz (approx. 250 ppm)

Acquisition Time: ~1.0-1.5 seconds

Relaxation Delay (D1): 2.0 seconds

Number of Scans: 1024-2048 scans, or as needed to achieve adequate signal-to-noise.

2.3. Data Processing

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H,

~1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the

¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the

relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C

spectra.

Logical Workflow for NMR Analysis
The following diagram illustrates the workflow from sample isolation to final data interpretation

for the NMR analysis of chavibetol.
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Caption: Workflow for the NMR analysis of chavibetol.
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Applications in Research and Drug Development
The structural characterization of chavibetol by NMR is fundamental to its application in

various scientific fields.

Drug Discovery and Development: Chavibetol has shown promise as an anticancer agent.

Studies have explored its use in loaded zinc oxide nanoparticles to trigger programmed cell

death in human lung cancer cells[5]. NMR is crucial for confirming the identity and purity of

the active pharmaceutical ingredient (API) and for studying its conjugation with delivery

systems[5].

Quality Control of Essential Oils: Essential oils containing chavibetol are used in traditional

medicine and the flavor and fragrance industries[1][2]. Quantitative NMR (qNMR) can be

employed for the precise quantification of chavibetol and other key components in complex

mixtures like essential oils, which is vital for quality control and standardization[9].

Metabolomics: ¹H NMR-based metabolomics can be used to differentiate between plant

variants by analyzing their chemical profiles[10]. Chavibetol often serves as a key chemical

marker to distinguish between different cultivars of Piper betle, which may have varying

medicinal properties and pungency[10].

Bioactivity Studies: Before conducting bioassays to evaluate properties like radioprotective

or anti-inflammatory effects, NMR is used to unequivocally confirm the structure and purity of

the chavibetol sample, ensuring that the observed biological activity is attributable to the

compound of interest[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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